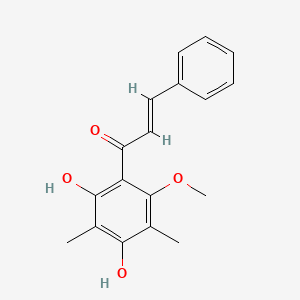
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone
Descripción general
Descripción
DMC is a major active constituent of the buds of Cleistocalyx operculatus (Roxb.) Merr. et Perry (Myrtaceae), a main ingredient of herbal tea in tropical zones . It is a functional chalcone that has been reported to exert potent cytotoxicity against multi-drug resistant BEL-7402/5-FU cells .
Synthesis Analysis
DMC was isolated from seeds of Syzygium nervosum A.Cunn. ex DC . Thirty-three DMC derivatives were synthesized through acylation, alkylations, and sulfonylation . These semi-synthetic DMC derivatives were evaluated for in vitro cytotoxicity against six carcinoma cell lines .Molecular Structure Analysis
The molecular structure of DMC is complex and detailed information about its structure can be found in various scientific publications .Chemical Reactions Analysis
DMC has been reported to have protective effects against hydrogen peroxide-induced oxidative stress in hepatic L02 cells . It has also been reported to reverse drug resistance in BEL-7402/5-FU cells .Aplicaciones Científicas De Investigación
Anticancer Properties
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), isolated from various plants like Eugenia aquea, has shown significant anticancer activities. Research indicates that DMC can inhibit cell proliferation and induce apoptosis in cancer cell lines, such as MCF-7 human breast cancer cells (Barliana et al., 2017), (Subarnas et al., 2015). DMC has also been reported to exhibit cytotoxicity against various cancer cell lines, including human liver cancer SMMC-7721 cells (Ye et al., 2004), (Ye et al., 2005).
Glucose Regulation and Diabetes Management
DMC has demonstrated potential benefits in the management of hyperglycemia and diabetes. Studies suggest that DMC can inhibit pancreatic α-amylase and enhance glucose transport, highlighting its therapeutic potential in managing high blood sugar levels (Hu et al., 2012). Moreover, DMC improves glucose tolerance as an AMPK activator and shows anti-diabetic effects in cell culture systems and a diet-induced obese mouse model (Choi et al., 2016).
Hepatoprotective Effects
DMC has been shown to have hepatoprotective effects against oxidative stress-induced liver injury. It alleviates oxidative stress and apoptosis in liver cells, suggesting its potential as a therapeutic agent for liver diseases (Lu et al., 2014).
Antimicrobial Activities
DMC possesses antimicrobial properties, including antifungal and antibacterial activities. It has been isolated from Myrica serrata and shown to inhibit the growth of organisms like Cladosporium cucumerinum, Bacillus subtilis, and Escherichia coli (Gafner et al., 1996).
Antiprotozoal Properties
DMC has demonstrated significant antiprotozoal activity against pathogens such as Leishmania donovani and Trypanosoma brucei, indicating its potential use in the treatment of diseases caused by these organisms (Salem & Werbovetz, 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-10,20-21H,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEQDSMFACWASC-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | |
CAS RN |
65349-31-7 | |
| Record name | 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 - 126 °C | |
| Record name | 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



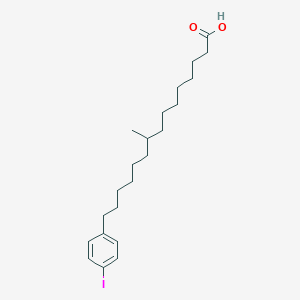
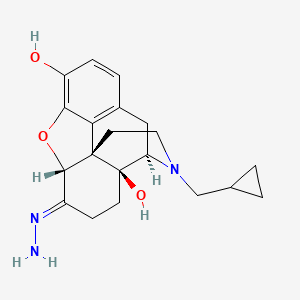
![N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine](/img/structure/B1244723.png)

![[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B1244726.png)
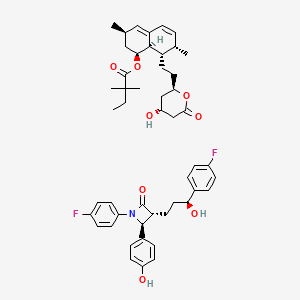

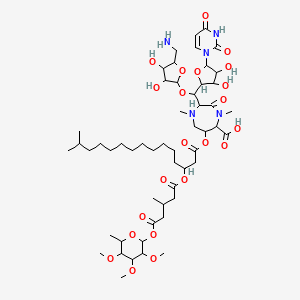
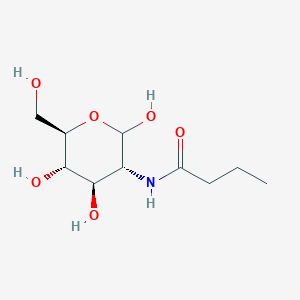
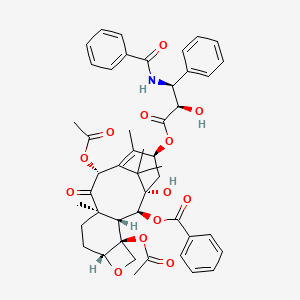
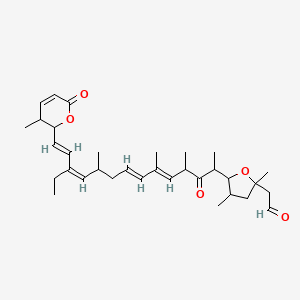

![(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[2-[8-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-cyclohexyl-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1244743.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)